sec-Octadecylnaphthalene
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Overview
Description
sec-Octadecylnaphthalene: is an organic compound with the molecular formula C28H44 It is a derivative of naphthalene, where an octadecyl group is attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-Octadecylnaphthalene typically involves the alkylation of naphthalene with an octadecyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: sec-Octadecylnaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups to the naphthalene ring.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or remove double bonds.
Substitution: Halogenation or nitration can introduce halogen or nitro groups to the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthols.
Scientific Research Applications
sec-Octadecylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism by which sec-Octadecylnaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes due to its hydrophobic nature, affecting membrane fluidity and function. It can also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
- 1-Octadecylnaphthalene
- 2-Octadecylnaphthalene
- 1-Stearylnaphthalene
- 2-Stearylnaphthalene
Comparison: sec-Octadecylnaphthalene is unique due to the position of the octadecyl group on the naphthalene ring, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting points, and biological activities.
Properties
CAS No. |
94247-61-7 |
---|---|
Molecular Formula |
C28H44 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1-octadecan-2-ylnaphthalene |
InChI |
InChI=1S/C28H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(2)27-24-19-22-26-21-17-18-23-28(26)27/h17-19,21-25H,3-16,20H2,1-2H3 |
InChI Key |
YCNNUYYPMCIWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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